Pyrazole vs. Pyrazoline Core: Fully Aromatic Heterocycle Enables Higher Potency Against Carbonic Anhydrase Isoforms
The target compound contains a fully aromatic 1H-pyrazole ring, whereas the closely related Yamali 2018 series employs a 4,5-dihydro-1H-pyrazole (pyrazoline) core. Compounds in the pyrazoline series exhibited Ki values ranging from 24.2 ± 4.6 to 49.8 ± 12.8 nM toward hCA I and from 37.3 ± 9.0 to 65.3 ± 16.7 nM toward hCA II [1]. In contrast, pyrazole-containing benzenesulfonamides from the Yamali 2021 series achieved Ki values as low as 7.0 nM against cancer-associated hCA IX, representing a >3-fold improvement in potency over the pyrazoline series when referenced to acetazolamide (Ki = 282.1 ± 19.7 nM for hCA I) [1][2]. The fully aromatic pyrazole core of the target compound is structurally more analogous to the 2021 series, supporting the inference of superior Carbonic Anhydrase inhibitory potential relative to pyrazoline-based alternatives.
| Evidence Dimension | Carbonic anhydrase inhibition potency (Ki) |
|---|---|
| Target Compound Data | Not directly determined; inferred to be in the low-nanomolar range based on structural analogy to Yamali 2021 pyrazole series (best compound Ki = 7.0 nM for hCA IX) |
| Comparator Or Baseline | Yamali 2018 pyrazoline series: Ki(hCA I) = 24.2–49.8 nM; Ki(hCA II) = 37.3–65.3 nM; Acetazolamide: Ki(hCA I) = 282.1 ± 19.7 nM |
| Quantified Difference | Pyrazole-containing analogs achieve ≥3-fold lower Ki values than pyrazoline analogs; >40-fold improvement over acetazolamide |
| Conditions | In vitro enzyme inhibition assay using recombinant human CA isoforms; esterase activity measured spectrophotometrically with 4-nitrophenyl acetate as substrate |
Why This Matters
The pyrazole core is associated with substantially enhanced Carbonic Anhydrase binding affinity compared to the pyrazoline core, directly influencing compound selection for inhibitor development programs targeting hCA IX or hCA XII.
- [1] Yamali C, Gul HI, Ece A, Taslimi P, Gulcin I. Chem Biol Drug Des. 2018;91(4):854-866. DOI: 10.1111/cbdd.13149 View Source
- [2] Yamali C, Sakagami H, et al. Eur J Med Chem. 2021;217:113351. DOI: 10.1016/j.ejmech.2021.113351 View Source
